

A Comparative Spectral Analysis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate and Its Precursors

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Compound of Interest

	<i>Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate</i>
Compound Name:	
Cat. No.:	B099081

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A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate** and its synthetic precursors, ethyl acrylate and ethyl diazoacetate.

This guide provides a comprehensive comparison of the spectral data for **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate**, a valuable building block in organic synthesis, and its readily available precursors. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, purity assessment, and structural confirmation during the synthesis of more complex molecules. This document presents a summary of their key spectral data (NMR, IR, and Mass Spectrometry), detailed experimental protocols for their synthesis and analysis, and a visual representation of the synthetic pathway.

Spectral Data Comparison

The following table summarizes the key spectral data for **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate** and its precursors. These values are essential for distinguishing the product from the starting materials and any intermediates.

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (cm ⁻¹)	Mass Spec (m/z)
Ethyl Acrylate	1.20 (t, 3H), 4.18 (q, 2H), 5.78 (d, 1H), 6.09 (dd, 1H), 6.37 (d, 1H) [1]	13.8, 60.2, 128.6, 130.1, 165.8[1]	~3000 (C-H), 1730 (C=O), 1635 (C=C), 1180 (C-O)	100 (M+), 85, 72, 55
Ethyl Diazoacetate	1.29 (t, 3H), 4.22 (q, 2H), 4.75 (s, 1H)	14.2, 45.9, 60.9, 166.5	~2980 (C-H), 2110 (N ₂), 1690 (C=O), 1370 (C-N)	114 (M+), 86, 70, 59, 43
Ethyl 2-formylcyclopropanecarboxylate	1.25 (t, 3H), 1.40-1.60 (m, 2H), 2.10-2.20 (m, 1H), 2.45-2.55 (m, 1H), 4.15 (q, 2H), 9.50 (d, 1H)	14.1, 19.5, 25.8, 35.2, 60.8, 172.1, 200.5	~2980 (C-H), 2720 (aldehyde C-H), 1725 (ester C=O), 1705 (aldehyde C=O)	142 (M+), 113, 97, 69, 41
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate	0.80-1.00 (m, 2H), 1.25 (t, 3H), 1.40-1.60 (m, 1H), 1.70-1.85 (m, 1H), 3.50-3.70 (m, 2H), 4.12 (q, 2H)	11.5, 14.2, 20.8, 25.1, 60.5, 64.2, 173.5	~3400 (O-H), ~2980 (C-H), 1720 (C=O), 1180 (C-O)	145 [M+H] ⁺ [2]

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis are provided below.

Synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

This synthesis can be achieved through a two-step process involving the cyclopropanation of ethyl acrylate followed by reduction of the formyl group.

Step 1: Synthesis of Ethyl 2-formylcyclopropanecarboxylate

This reaction involves the catalyzed reaction of ethyl acrylate with a diazo compound. A common method involves the reaction between acrolein and ethyl diazoacetate.[\[3\]](#)

- Materials: Ethyl acrylate, ethyl diazoacetate, suitable catalyst (e.g., a rhodium(II) complex), dichloromethane.
- Procedure: To a solution of the catalyst in dichloromethane, a mixture of ethyl acrylate and ethyl diazoacetate is added dropwise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield ethyl 2-formylcyclopropanecarboxylate.

Step 2: Reduction to **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate**

The formyl group of the intermediate is then reduced to a hydroxymethyl group.

- Materials: Ethyl 2-formylcyclopropanecarboxylate, sodium borohydride, ethanol.
- Procedure: Ethyl 2-formylcyclopropanecarboxylate is dissolved in ethanol. Sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate**.[\[2\]](#)

Spectral Analysis

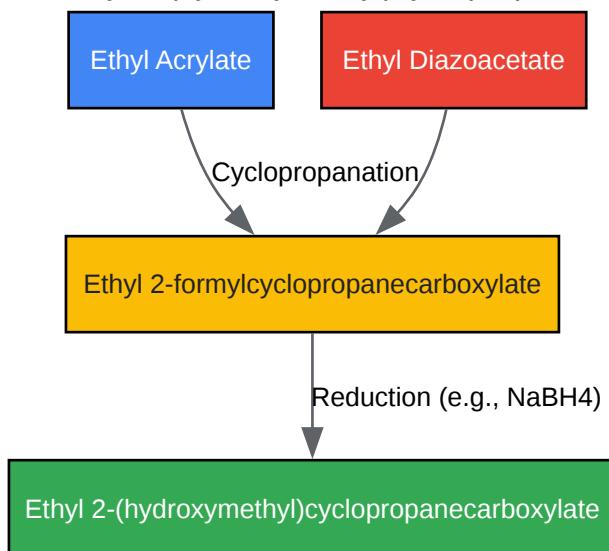
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H NMR). Samples are dissolved in a deuterated solvent (e.g., CDCl_3) with tetramethylsilane (TMS) as an internal standard.

- Infrared Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI).

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from the precursors to the final product.

Synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate



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Caption: Synthetic pathway for **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate**.

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References

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